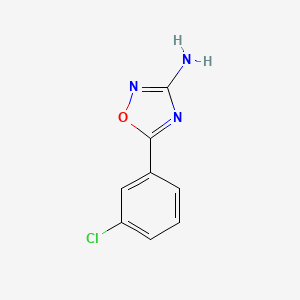

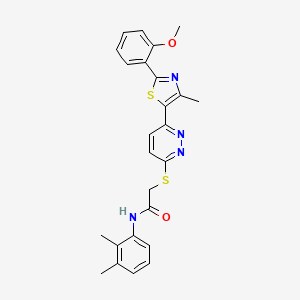

5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine” belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The 3-chlorophenyl group suggests that the compound may have some degree of polarity and could participate in pi stacking interactions due to the aromatic ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles are typically synthesized through the cyclization of appropriate precursors, often involving the reaction of carboxylic acids, their derivatives, or hydrazides . The presence of the 3-chlorophenyl group and the amine group would likely be introduced in later steps of the synthesis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a planar, aromatic system. The 3-chlorophenyl group would add another aromatic system to the molecule, and these two rings may be coplanar or may be oriented at an angle to each other .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the 3-chlorophenyl group, and the amine group. The oxadiazole ring is generally stable but can participate in reactions that involve the opening of the ring . The chlorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole and phenyl rings would likely make the compound relatively hydrophobic, while the amine group could allow for some degree of solubility in polar solvents .科学的研究の応用

Novel Synthesis Methods

- A novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed, providing an alternative to traditional synthesis methods. This approach uses (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde in dichloromethane at ambient temperature, offering high yields without catalysts or activation (Ramazani & Rezaei, 2010).

Chemical Reactions and Mechanisms

- Research into the reaction between N-(3,4-dichlorophenethyl)-N-methylamine and 3-chloromethyl-5-phenyl-1,2,4-oxadiazole has provided insights into ring fission and C–C bond cleavage reactions. This study proposed a mechanism for the formation of specific derivatives and explored the structural characterization of reaction products (Jäger et al., 2002).

Antimicrobial Activities

- Synthesis and evaluation of new 1,2,4-triazole derivatives, including compounds related to 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine, have demonstrated potential antimicrobial activities. This research highlights the synthesis process and the biological evaluation of these compounds against various microorganisms (Bektaş et al., 2007).

Synthesis of Heterocyclic Compounds

- A study on the synthesis of new heterocyclic fused rings compounds based on 5-Aryl-1,3,4-Oxadiazole has led to the development of several novel compounds. The research outlines the synthesis process and the potential applications of these compounds in further chemical and pharmacological studies (Abbas et al., 2017).

Antitubercular Agents Development

- The development of water-soluble 3,5-dinitrophenyl tetrazole and oxadiazole antitubercular agents has been explored. This work involved the synthesis of tertiary amine-containing derivatives and their evaluation for in vitro antimycobacterial effects. The findings indicate a lipophilicity-dependent antimycobacterial activity among the compounds studied (Roh et al., 2017).

Antimicrobial and Anti-Proliferative Activities

- N-Mannich bases of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. This research presents a significant step toward developing new chemical entities with potential applications in treating infections and cancer (Al-Wahaibi et al., 2021).

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as indole derivatives, have been shown to exhibit their biological activities through interactions with various targets . For instance, some indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to influence a variety of biological pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Related compounds, such as indole derivatives, have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

将来の方向性

The future directions for this compound could involve further studies to explore its potential uses. For example, it could be investigated for possible biological activity, such as antiviral, antibacterial, or anticancer activity . Additionally, modifications could be made to its structure to enhance its properties or introduce new functionality.

特性

IUPAC Name |

5-(3-chlorophenyl)-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPSRMDGRYDOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2937103.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2937107.png)

![5-fluoro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2937108.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2937112.png)

![2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2937114.png)

![5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937117.png)

![2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile](/img/structure/B2937118.png)